molecular formula C8H13NO2 B13204369 Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate CAS No. 219718-35-1

Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate

Cat. No.: B13204369
CAS No.: 219718-35-1
M. Wt: 155.19 g/mol
InChI Key: DTKWHGQMGIQTBY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Bronsted acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride, which facilitates the cyclization process . The reaction is usually carried out at elevated temperatures to ensure complete cyclization and high yield.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher efficiency and yield in an industrial setting .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while reduction can produce more saturated tetrahydropyridine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Comparison: Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate is unique due to its specific structural features and the presence of an ethyl ester group, which can influence its reactivity and biological activity.

Biological Activity

Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound belongs to the tetrahydropyridine family, characterized by a saturated six-membered ring containing nitrogen. The compound is often utilized as a building block for synthesizing more complex heterocyclic compounds. Its structure allows for various modifications that can enhance its biological properties.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Enzyme Modulation : The compound acts as a ligand for various enzymes, influencing their activity. This modulation can lead to enzyme inhibition or activation, thereby affecting metabolic pathways.
  • Neurotransmitter Pathway Interaction : It has been shown to cross the blood-brain barrier and selectively target dopaminergic neurons. This property makes it a candidate for treating neurological disorders by modulating neurotransmitter levels.
  • Receptor Binding : this compound can bind to specific receptors in the body, potentially influencing physiological responses.

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Several studies have indicated that derivatives of tetrahydropyridines possess significant antimicrobial properties. For instance, modifications in the structure can enhance efficacy against various bacterial strains .
  • Anticancer Potential : Research has highlighted the anticancer properties of tetrahydropyridine derivatives. This compound has shown promise in inhibiting cancer cell proliferation in vitro .
  • Anti-inflammatory Effects : Some studies suggest that this compound may exhibit anti-inflammatory properties through the modulation of inflammatory pathways .

Study on Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various pathogens. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

This suggests potential applications in developing new antimicrobial agents.

Research on Anticancer Activity

In another study focused on its anticancer properties, this compound was tested against several cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)30
A549 (Lung Cancer)20

These results indicate its potential as a lead compound for further development in cancer therapy.

Properties

IUPAC Name

ethyl 2,3,4,5-tetrahydropyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKWHGQMGIQTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30665121
Record name Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219718-35-1
Record name Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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